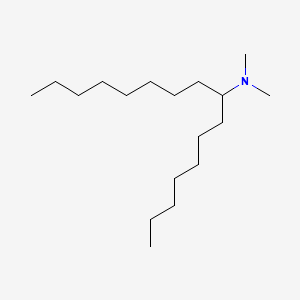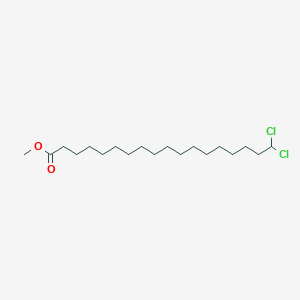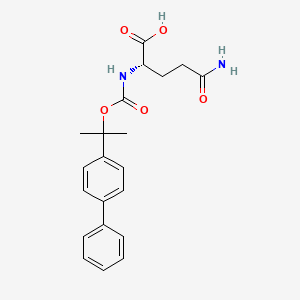
N2-((1-(1,1'-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-glutamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-((1-(1,1’-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-glutamine is a synthetic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl group, which is a common motif in organic chemistry, linked to a glutamine derivative. The presence of the biphenyl group imparts significant stability and reactivity to the molecule, making it a valuable subject of study in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-((1-(1,1’-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-glutamine typically involves a multi-step process. One common method includes the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Suzuki-Miyaura Coupling: This step involves the coupling of a boronic acid derivative of biphenyl with a halogenated precursor of L-glutamine.
Protection and Deprotection Steps: To ensure the selective reaction of functional groups, protecting groups such as tert-butyloxycarbonyl (Boc) may be used.
Industrial Production Methods
Industrial production of N2-((1-(1,1’-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-glutamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N2-((1-(1,1’-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-glutamine can undergo various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the glutamine moiety, potentially altering its reactivity and biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the biphenyl group can yield biphenyl ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the biphenyl ring.
科学的研究の応用
N2-((1-(1,1’-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-glutamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s stability and reactivity make it useful in studying enzyme interactions and protein modifications.
Industry: It can be used in the production of polymers, coatings, and other materials with enhanced properties.
作用機序
The mechanism of action of N2-((1-(1,1’-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-glutamine involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the glutamine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, influencing various biological pathways .
類似化合物との比較
Similar Compounds
N2-(1,1’-Biphenyl-4-ylcarbonyl)-N1-[2-(4-fluorophenyl)-1,1-dimethylethyl]-L-α-glutamine: This compound shares a similar biphenyl structure but includes a fluorophenyl group, which can alter its reactivity and biological activity.
N- [3- [ (1-Aminoethyl) (Hydroxy)Phosphoryl]-2- (1,1’-Biphenyl-4-Ylmethyl)Propanoyl]Alanine: Another related compound with a biphenyl group, used in different biological and chemical applications.
Uniqueness
N2-((1-(1,1’-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-glutamine is unique due to its specific combination of a biphenyl group and a glutamine derivative. This structure imparts distinct stability and reactivity, making it valuable for various scientific and industrial applications.
特性
CAS番号 |
25692-86-8 |
|---|---|
分子式 |
C21H24N2O5 |
分子量 |
384.4 g/mol |
IUPAC名 |
(2S)-5-amino-5-oxo-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C21H24N2O5/c1-21(2,28-20(27)23-17(19(25)26)12-13-18(22)24)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,17H,12-13H2,1-2H3,(H2,22,24)(H,23,27)(H,25,26)/t17-/m0/s1 |
InChIキー |
BQPZWQIOIKVHCC-KRWDZBQOSA-N |
異性体SMILES |
CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)N[C@@H](CCC(=O)N)C(=O)O |
正規SMILES |
CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)NC(CCC(=O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[4-anthracen-9-yl-6-(6-cyanopyridin-2-yl)pyridin-2-yl]pyridine-2-carbonitrile](/img/structure/B13785158.png)

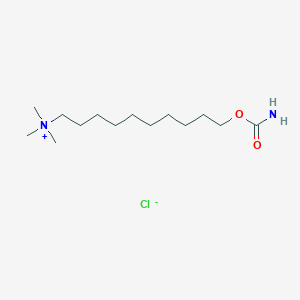
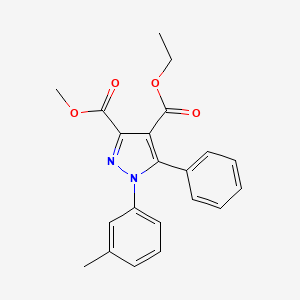
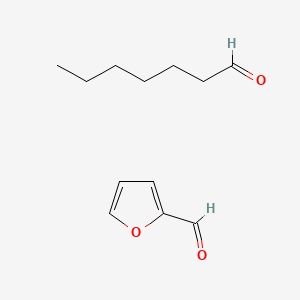
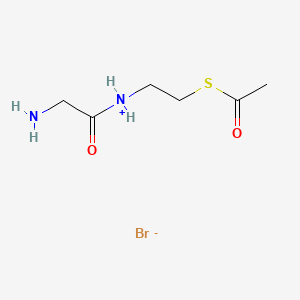

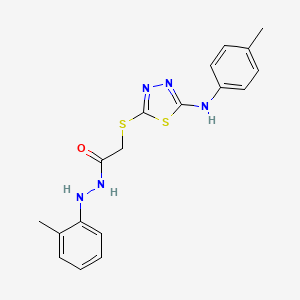
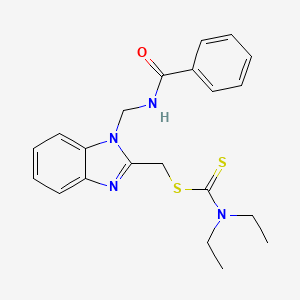
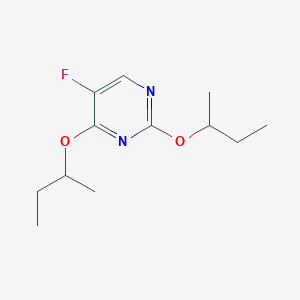
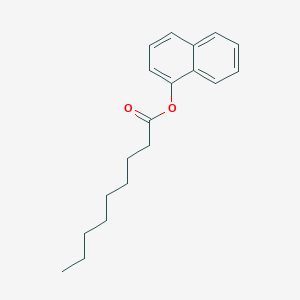
![[1-(4-Chlorophenyl)-2-(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)ethyl] acetate;chloride](/img/structure/B13785232.png)
